Z-Leu-OH is commercially available and can be synthesized through various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. It is often sourced from chemical suppliers specializing in amino acids and peptide reagents, ensuring high purity levels suitable for laboratory use.
Z-Leu-OH falls under the category of protected amino acids, specifically classified as a carbobenzyloxy amino acid. Its chemical structure is defined by the molecular formula and a molecular weight of 265.3 g/mol. The compound is identified by the CAS number 2018-66-8.
The synthesis of Z-Leu-OH can be achieved through several established methods:
In SPPS, Z-Leu-OH is typically coupled with other amino acids using appropriate coupling agents under controlled conditions to ensure high yields and purity. The reaction conditions often involve solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) at room temperature or slightly elevated temperatures for optimal reactivity.
The molecular structure of Z-Leu-OH features a leucine backbone with a carbobenzyloxy group protecting the amino terminal. The structure can be represented as follows:
The compound appears as a faintly greenish-yellow clear viscous liquid, indicating its physical state under standard conditions. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) are employed to assess its purity, typically exceeding 99%.
Z-Leu-OH participates in various chemical reactions primarily related to peptide synthesis:
For instance, during a typical coupling reaction, Z-Leu-OH may be combined with another amino acid in the presence of a coupling reagent under an inert atmosphere to prevent moisture interference, ensuring high yield and selectivity.
The mechanism of action for Z-Leu-OH in peptide synthesis involves several key steps:
This process is crucial for constructing peptides that may exhibit specific biological activities or therapeutic potential.
Relevant data from various studies indicate that Z-Leu-OH retains its integrity during standard peptide synthesis protocols while allowing for efficient coupling and deprotection.
Z-Leu-OH is extensively used in:
The versatility and effectiveness of Z-Leu-OH make it an essential reagent in both academic and industrial settings focused on peptide chemistry and related fields.
Z-Leu-OH (benzyloxycarbonyl-L-leucine) serves as a critical building block in SPPS due to its compatibility with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) strategies. Its crystalline salt derivative, Z-Leu-OH·DCHA (dicyclohexylamine salt, CAS 53363-87-4), enhances handling stability and solubility in polar aprotic solvents like DMF—essential for automated peptide synthesis [1] [3]. This compound is typically anchored to 2-chlorotrityl chloride resin via its C-terminus, enabling high-yield elongation while minimizing racemization. Post-coupling, the Z-group is selectively cleaved by hydrogenolysis or mild acids (e.g., TFA/trifluoroethanol mixtures), preserving acid-labile side-chain protections like t-butyl esters [7]. For hydrophobic peptides, Z-Leu-OH improves resin swelling kinetics, facilitating efficient coupling in sequences containing multiple sterically hindered residues [3].
Table 1: SPPS Resin Compatibility of Z-Leu-OH
Resin Type | Loading Efficiency (mmol/g) | Cleavage Conditions | Compatible Strategies |
---|---|---|---|
2-Chlorotrityl Chloride | 0.8–1.2 | 1% TFA in DCM | Fmoc |
Wang Resin | 0.4–0.7 | 95% TFA/H₂O | Boc/Fmoc |
Kenner Sulfonamide | 0.3–0.5 | Nucleophiles post-alkylation | Safety-catch |
Merrifield (Benzyl) | 0.2–0.4 | HF or TFMSA | Boc |
Z-Leu-OH acts as a key precursor in synthesizing proteasome inhibitors featuring C-terminal α-ketoamide pharmacophores. A convergent strategy couples Boc-protected leucinal with vinylmagnesium bromide, followed by RuO₂/NaIO₄ oxidation to yield carboxylic intermediates. These intermediates are then activated with HATU and conjugated to Z-Leu-OH, forming dipeptide units. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) installs the α-ketoamide moiety, crucial for inhibiting the proteasome’s β5 subunit (IC₅₀ = 7 nM) [2]. This approach circumvents unstable isocyanide reagents, improving scalability for derivatives like 1-naphthyl α-ketoamide 13c, which exhibits >100-fold selectivity for β5 over β2 subunits [2].
Table 2: Proteasome Inhibitory Activity of Z-Leu-OH-Derived α-Ketoamides
Compound | β5 (ChT-L) IC₅₀ (nM) | β1 (PGPH) IC₅₀ (μM) | β2 (T-L) IC₅₀ (μM) |
---|---|---|---|
13c | 7 | 60 | >100 |
MG132 | 7 | 1.45 | 4.59 |
1a | 14 | 0.73 | 0.43 |
The Z-group’s stability under acidic conditions enables Z-Leu-OH participation in Passerini reactions to synthesize α-acyloxyamide derivatives. The protocol involves:
Table 3: Passerini Reaction Efficiency with Z-Leu-OH-Derived Aldehydes
Aldehyde Precursor | Isocyanide | Product Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Z-Leu-H | Benzyl isocyanide | 78 | 95 |
Fmoc-Leu-H | tert-Butyl NC | 82 | 93 |
Boc-Val-H | Cyclohexyl NC | 75 | 91 |
Synthesizing N-methylated leucine derivatives like those in anticancer cyclopeptide galaxamide requires precise stereocontrol. Z-Leu-OH undergoes oxazolidinone-mediated alkylation to install N-Me groups without racemization:
Table 4: Analytical Methods for Monitoring Z-Leu-OH Stereochemistry
Modification | Key Technique | Stereochemical Outcome |
---|---|---|
N-Methylation | Chiral HPLC (Chirobiotic T) | dr 99:1 |
C-α Epimerization | ¹H-NMR (diastereotopic CH₂) | <0.5% epimer formation |
N-Alkyl insertion | Polarimetry ([α]D²⁵) | ee >99% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3